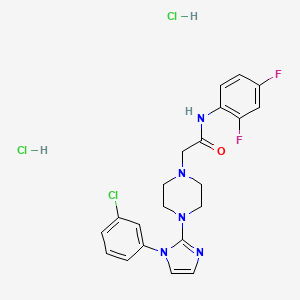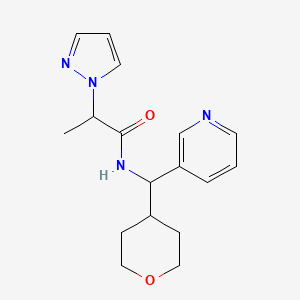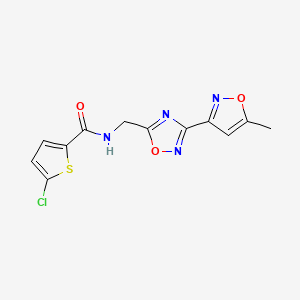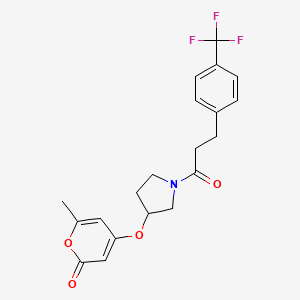
6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an intriguing organic compound that has drawn attention in various fields due to its distinctive structure and diverse applications. With a complex arrangement of pyrrolidinyl and pyranyl moieties, it presents multiple functional groups, making it a valuable target for synthetic and analytical chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves a multi-step process:
Formation of the Pyrrolidin-3-yl Oxy Intermediate: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under appropriate conditions to form the intermediate.
Attachment of the Propanoyl Group: : The intermediate reacts with propionyl chloride in the presence of a base to form the propanoyl derivative.
Cyclization to Form the Pyranyl Ring: : Finally, the pyranone moiety is introduced through a cyclization reaction involving the propanoyl pyrrolidinyl intermediate and methyl acetoacetate under acidic conditions.
Industrial Production Methods
Industrial-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This involves using more efficient catalysts, scaling up the reaction apparatus, and employing automated processes to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.
Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.
Major Products Formed
The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.
Scientific Research Applications
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has broad applications across several scientific domains:
Chemistry: : Its complex structure makes it a suitable model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It serves as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine: : There is potential for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action largely depends on its application:
In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.
In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.
Comparison with Similar Compounds
Highlighting Its Uniqueness
Compared to other pyrrolidinyl and pyranyl derivatives, this compound is unique due to the presence of the trifluoromethyl phenyl group, which significantly influences its reactivity and biological activity.
List of Similar Compounds
6-Methyl-4-((1-(3-(4-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Each of these similar compounds has slight variations in their phenyl groups, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJONMFCOQPXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
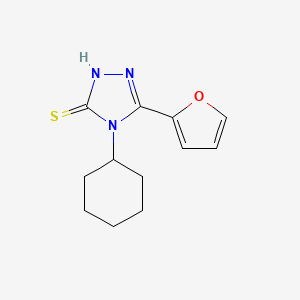
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
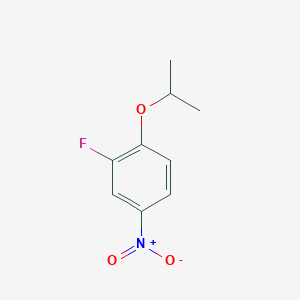
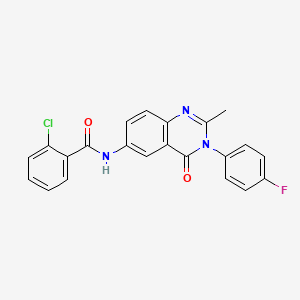
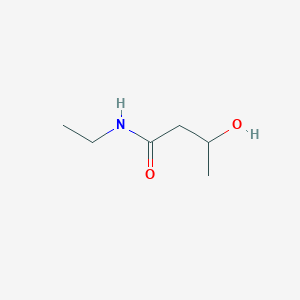
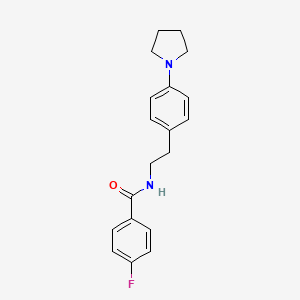
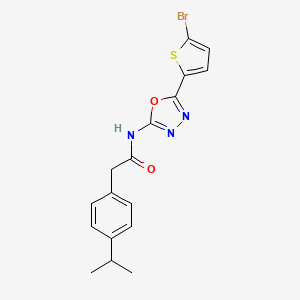
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)
![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)
